molecular formula C21H18Cl2O3S B14707679 2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl 4-methylbenzenesulfonate CAS No. 18164-53-9

2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl 4-methylbenzenesulfonate

Cat. No.: B14707679
CAS No.: 18164-53-9
M. Wt: 421.3 g/mol
InChI Key: RHORZYHFLYVMIY-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of two chlorophenyl groups and a 4-methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-(2-chlorophenyl)-2-(4-chlorophenyl)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethanol+4-methylbenzenesulfonyl chloride2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl 4-methylbenzenesulfonate+HCl\text{2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethanol} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethanol+4-methylbenzenesulfonyl chloride→2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl 4-methylbenzenesulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions and optimize the reaction parameters for higher yields.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.

    Oxidation: The chlorophenyl groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form the corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl 4-methylbenzenesulfonate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethanol
  • 4-Methylbenzenesulfonyl chloride
  • 2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl acetate

Uniqueness

2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl 4-methylbenzenesulfonate is unique due to the presence of both chlorophenyl groups and the 4-methylbenzenesulfonate group This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds

Properties

CAS No.

18164-53-9

Molecular Formula

C21H18Cl2O3S

Molecular Weight

421.3 g/mol

IUPAC Name

[2-(2-chlorophenyl)-2-(4-chlorophenyl)ethyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C21H18Cl2O3S/c1-15-6-12-18(13-7-15)27(24,25)26-14-20(16-8-10-17(22)11-9-16)19-4-2-3-5-21(19)23/h2-13,20H,14H2,1H3

InChI Key

RHORZYHFLYVMIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl

Origin of Product

United States

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